![molecular formula C23H22FN7OS B2524338 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923512-75-8](/img/structure/B2524338.png)
2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22FN7OS and its molecular weight is 463.54. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The mix-kernel SVM model, optimized using particle swarm optimization (PSO), showed the best prediction ability and robustness .
- These compounds hold promise as potential antitumor agents, contributing to the ongoing search for efficient and economical drugs .
Anti-Gastric Cancer Effect
Antitumor Activities
USP28 Inhibition
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell growth, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and angiogenesis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cancer cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela, with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Furthermore, the compound can induce apoptosis in cancer cells and inhibit their growth in a dose-dependent manner .
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZITTWYOQUUEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone |
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